Methionine-d4

Analytical Chemistry Mass Spectrometry Isotopic Discrimination

Methionine-d4 is a deuterium-labeled L-Methionine featuring a +4 Da mass shift and ≥98% purity, engineered as a stable isotope internal standard (SIL-IS) for LC-MS/MS. Substituting with unlabeled methionine or a d3/13C analog alters MRM transitions and co-elution behavior, invalidating validated methods. Only Methionine-d4 guarantees the exact mass discrimination required for accurate quantification in plasma, urine, tissue, and ADME studies. Sourced for metabolic flux analysis, clinical chemistry, and QC release assays. Rapid global shipping.

Molecular Formula C5H11NO2S
Molecular Weight 153.24 g/mol
Cat. No. B12420542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine-d4
Molecular FormulaC5H11NO2S
Molecular Weight153.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i2D2,3D2
InChIKeyFFEARJCKVFRZRR-LZGMMHEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionine-d4: A Deuterated L-Methionine Standard for Precise Quantification in Mass Spectrometry and Metabolic Tracing


Methionine-d4 is a deuterium-labeled form of the essential amino acid L-Methionine, characterized by the substitution of four hydrogen atoms with deuterium on its methyl group, resulting in a molecular weight of 153.24 g/mol . This isotopic labeling classifies it as a stable isotope-labeled internal standard (SIL-IS), a critical tool in analytical chemistry for achieving accurate and precise quantification of the endogenous, unlabeled methionine analyte in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) [1].

Why Unlabeled Methionine or Analogs with Different Mass Shifts Cannot Substitute Methionine-d4 in a Validated Quantitative LC-MS Method


Direct substitution of Methionine-d4 with unlabeled methionine or a differently labeled analog (e.g., a d3- or 13C-labeled variant) in an established quantitative assay will lead to systematic errors and invalidate analytical results. An internal standard must precisely mimic the analyte's behavior during sample preparation and chromatographic separation, yet be distinctly identifiable by the mass spectrometer [1]. Using an unlabeled compound forfeits this mass distinction, making it impossible to correct for matrix effects and recovery losses. Conversely, switching to an analog with a different mass shift (e.g., from +4 Da to +3 Da) would alter the mass spectrometry method parameters (specifically the MRM transitions) and potentially change its co-elution profile, thereby breaking the validated method and requiring complete re-validation of the analytical procedure .

Quantitative Differentiation of Methionine-d4: A Comparative Analysis of Analytical Performance Metrics Against Closest Analogs


Enhanced Mass Spectrometric Resolution: +4 Da Mass Shift of Methionine-d4 vs. +3 Da of Methionine-d3

Methionine-d4 provides a nominal mass shift of +4 Da relative to the unlabeled analyte, compared to a +3 Da shift for the closest alternative, Methionine-d3 [1]. This larger mass difference reduces the potential for isotopic cross-talk between the internal standard's M+1 or M+2 isotopic peaks and the analyte's monoisotopic signal in the mass spectrometer, leading to more robust and reliable quantification, especially at low analyte concentrations where such interference can be problematic.

Analytical Chemistry Mass Spectrometry Isotopic Discrimination

Ensuring Quantitative Accuracy: Comparable Extraction and Ionization Efficiency of Methionine-d4 vs. Unlabeled Methionine

As a deuterated analog, Methionine-d4 exhibits physico-chemical properties that are virtually identical to the unlabeled analyte, resulting in comparable extraction recovery, chromatographic retention time, and ionization efficiency within the mass spectrometer source [1]. This is the foundational principle of stable isotope dilution mass spectrometry (SID-MS). In contrast, a non-isotopic internal standard (e.g., a structural analog) could exhibit differential behavior, compromising the accuracy of the method [2].

Quantitative Proteomics Method Validation LC-MS

Procurement Specification: High Isotopic Purity of Methionine-d4 (≥98%) for Minimizing Unlabeled Analyte Contamination

Reputable vendors supply Methionine-d4 with a specified chemical and isotopic purity of ≥98.0% [1]. This high purity is essential as any contamination by unlabeled methionine (the M+0 form) in the internal standard stock will introduce a positive bias in the quantification of endogenous methionine, especially at low analyte concentrations. Lower purity grades or less rigorously characterized analogs could compromise assay accuracy.

Quality Control Assay Development Procurement

Broader Analytical Compatibility: Methionine-d4 Validated for LC-MS, GC-MS, and NMR vs. 13C-Labeled Analogs

Methionine-d4 is documented as a compatible internal standard for multiple analytical platforms, including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) . This multi-platform utility offers a distinct advantage over 13C-labeled methionine, which is generally not suitable as an internal standard for 13C-NMR experiments where its signal would overlap with natural abundance 13C. The deuterium label provides a unique spectroscopic handle in NMR.

NMR Spectroscopy Analytical Method Development Metabolic Tracing

Potential for Altered Pharmacokinetic Profiles: Deuteration of Methionine-d4 vs. Unlabeled Methionine

The introduction of deuterium is known to potentially affect the pharmacokinetic (PK) and metabolic profiles of drug molecules by altering the rate of enzymatic reactions involving C-H bond cleavage (a kinetic isotope effect) [1]. While Methionine-d4 is primarily used as an analytical standard, this class-level property is a key differentiator from the unlabeled form in drug development contexts. This effect can be exploited to design compounds with improved metabolic stability, a feature not present in the protium form.

Drug Discovery Pharmacokinetics Deuterium Isotope Effect

Definitive Application Scenarios for Methionine-d4 Based on Its Quantitative and Analytical Advantages


Absolute Quantification of Methionine in Biological Matrices via LC-MS/MS

As established in Section 3, the core value of Methionine-d4 is as a SIL-IS for LC-MS. Its +4 Da mass shift and high isotopic purity make it ideal for developing and validating a highly specific and sensitive multiple reaction monitoring (MRM) assay for quantifying methionine in plasma, urine, or tissue extracts. This is a fundamental requirement in clinical chemistry, nutritional research, and biomarker studies [1].

Investigating Methionine Flux in One-Carbon Metabolism and Methylation Pathways

Given its function as an isotopically labeled tracer, Methionine-d4 can be used in metabolic flux analysis to track the incorporation of methionine into downstream products like S-adenosylmethionine (SAM) or proteins. The deuterium label allows for precise, mass spectrometry-based tracing of the compound's fate through complex cellular pathways, differentiating it from the endogenous methionine pool .

Pharmacokinetic (PK) and ADME Studies of Methionine-Related Therapeutics

In drug development, Methionine-d4 is utilized as an internal standard to accurately quantify unlabeled methionine in pharmacokinetic samples. Its comparable physico-chemical properties to the analyte, as noted in Evidence Item 2, ensure reliable quantification throughout the drug's absorption, distribution, metabolism, and excretion (ADME) process, which is essential for regulatory submission [2].

Quality Control and Batch-Release Testing of Amino Acid Formulations

The high purity and multi-platform compatibility of Methionine-d4, detailed in Evidence Items 3 and 4, make it a suitable internal standard for quality control (QC) assays. It can be used in an LC-MS method to accurately determine the concentration of methionine in pharmaceutical-grade amino acid infusions or cell culture media, ensuring product consistency and compliance with specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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